molecular formula C25H21NO2P+ B8544873 (3-Nitrophenyl)methyl-triphenylphosphanium

(3-Nitrophenyl)methyl-triphenylphosphanium

Cat. No.: B8544873
M. Wt: 398.4 g/mol
InChI Key: BDVNCRCGKMFCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitrophenyl)methyl-triphenylphosphanium is an organophosphorus compound that features a triphenylphosphonium group attached to a (3-nitrophenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable (3-nitrophenyl)methyl halide. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming phosphine oxides.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products Formed:

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: (3-Aminophenyl)methyl-triphenylphosphanium.

    Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.

Scientific Research Applications

(3-Nitrophenyl)methyl-triphenylphosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.

    Medicine: Explored for its potential in drug delivery systems, particularly for targeting drugs to mitochondria.

    Industry: Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methyl-triphenylphosphanium largely depends on its application. In biological systems, the compound’s lipophilic cationic nature allows it to accumulate in mitochondria, where it can exert effects by disrupting mitochondrial function or delivering therapeutic agents. The molecular targets and pathways involved include mitochondrial membranes and associated proteins.

Comparison with Similar Compounds

  • (4-Methoxy-3-nitrophenyl)methyl-triphenylphosphanium
  • (4-Nitrophenyl)methyl-triphenylphosphanium
  • (2-Nitrophenyl)methyl-triphenylphosphanium

Comparison: (3-Nitrophenyl)methyl-triphenylphosphanium is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. For example, the (4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium compound has a methoxy group that can affect its electronic properties and reactivity differently compared to the (3-nitrophenyl) derivative.

Properties

Molecular Formula

C25H21NO2P+

Molecular Weight

398.4 g/mol

IUPAC Name

(3-nitrophenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C25H21NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2/q+1

InChI Key

BDVNCRCGKMFCMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.